molecular formula C12H21NO5 B1380873 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid CAS No. 1780899-28-6

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

Cat. No. B1380873
CAS RN: 1780899-28-6
M. Wt: 259.3 g/mol
InChI Key: YNVGTUFITNZFBB-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid” is likely a derivative of piperidine, a common organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group as a protecting group for amines in organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis . The molecule possesses the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the molecular weight of a similar compound, “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid”, is 212.01 g/mol .

Scientific Research Applications

Improved Synthesis Methods

  • An improved synthesis of related compounds using a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess, highlights the compound's potential in synthetic organic chemistry (Liu et al., 2008).

Chemical Reagents and Reactions

  • 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates under mild conditions, indicating its utility in chemoselective reactions (Saito et al., 2006).

Synthesis of Unnatural Amino Acids

  • The synthesis of all four stereoisomers of a related compound demonstrates the versatility of these compounds in producing unnatural amino acids, useful in medicinal chemistry and drug design (Bakonyi et al., 2013).

Potential Antibacterial Agents

  • Certain derivatives exhibit significant antibacterial activities against various bacterial strains, indicating potential applications in developing new antibacterial agents (Song et al., 2009).

Intermediate in Synthesis of Jak3 Inhibitor

  • The compound serves as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, demonstrating its importance in pharmaceutical synthesis (Xin-zhi, 2011).

Stereoselective Syntheses

  • Scalable, stereoselective synthesis of related compounds highlights its significance in large-scale production and potential pharmaceutical applications (Gan et al., 2013).

Solid-Phase Synthesis of Peptide α-Carboxamides

  • Used as a handle in solid-phase synthesis of peptide α-carboxamides, demonstrating its utility in peptide synthesis and drug development (Gaehde & Matsueda, 1981).

Structural Studies

  • Structural studies of related compounds aid in understanding molecular conformation and potential interactions in larger molecular assemblies, crucial in drug design and molecular engineering (Jankowska et al., 2002).

Mechanism of Action

The mechanism of action for the Boc group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . These compounds can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVGTUFITNZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

CAS RN

1780899-28-6
Record name 1-[(tert-butoxy)carbonyl]-4-hydroxy-3-methylpiperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid
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Reactant of Route 6
1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

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